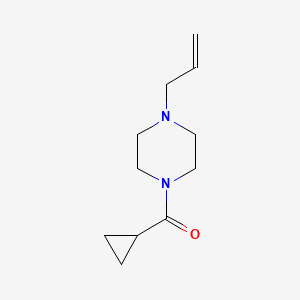![molecular formula C18H21NO3S B5305748 N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(phenylthio)acetamide](/img/structure/B5305748.png)
N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(phenylthio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(phenylthio)acetamide, also known as 'ETA' is a chemical compound that has been studied extensively due to its potential applications in scientific research. ETA is a member of the phenethylamine class of compounds, which are known to have various biological and pharmacological effects.
Mechanism of Action
The mechanism of action of ETA is not fully understood, but it is believed to act as a dopamine transporter blocker, which results in an increase in the levels of dopamine in the brain. ETA has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
Biochemical and Physiological Effects:
ETA has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and pain. ETA has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, ETA has been shown to increase the levels of dopamine in the brain, which may have implications for the treatment of Parkinson's disease.
Advantages and Limitations for Lab Experiments
ETA has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. ETA has also been shown to have low toxicity in animal models. However, there are also some limitations to the use of ETA in lab experiments. It has a relatively short half-life and may require frequent dosing in animal models. Additionally, the mechanism of action of ETA is not fully understood, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of ETA. One potential direction is the further investigation of its anti-tumor properties. ETA has been shown to inhibit the growth of cancer cells in vitro and in vivo, and further studies may help to elucidate its mechanism of action and potential therapeutic applications. Another potential direction is the use of ETA as a tool for studying the function of the dopamine transporter in the brain. ETA has been shown to increase the levels of dopamine in the brain, and further studies may help to clarify its role in dopaminergic signaling. Finally, the development of more potent and selective ETA analogs may have implications for the treatment of various diseases, including Parkinson's disease and cancer.
Conclusion:
In conclusion, ETA is a chemical compound that has been studied extensively for its potential applications in scientific research. It has been shown to have various biological and pharmacological effects, including anti-inflammatory, analgesic, and anti-tumor properties. ETA has also been studied for its potential use as a tool for studying the function of the dopamine transporter in the brain. While there are still some limitations to the use of ETA in lab experiments, there are several future directions for its study, including the investigation of its anti-tumor properties and the development of more potent and selective analogs.
Synthesis Methods
ETA can be synthesized using a multi-step process involving the reaction of 3,4-dimethoxyphenylacetonitrile with thioanisole in the presence of a base, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the acetylation of the reduced intermediate with acetic anhydride.
Scientific Research Applications
ETA has been studied extensively for its potential applications in scientific research. It has been shown to have various biological and pharmacological effects, including anti-inflammatory, analgesic, and anti-tumor properties. ETA has also been studied for its potential use as a tool for studying the function of the dopamine transporter in the brain.
properties
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-13(14-9-10-16(21-2)17(11-14)22-3)19-18(20)12-23-15-7-5-4-6-8-15/h4-11,13H,12H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCXMECKYLWBIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)NC(=O)CSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(phenylsulfanyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S*,4S*,5R*)-4-{[(2-hydroxyethyl)(methyl)amino]carbonyl}-1,2-dimethyl-5-(2-methylphenyl)pyrrolidine-2-carboxylic acid](/img/structure/B5305705.png)
![6-(2-bromo-5-ethoxyphenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5305710.png)
![2-tert-butyl-6-[(isopropylthio)acetyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5305717.png)

![1-[2-(4-chlorophenoxy)butanoyl]pyrrolidine](/img/structure/B5305729.png)
![methyl 4-{5-[(5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-2-furyl}benzoate](/img/structure/B5305745.png)
![methyl 2-(3-bromobenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5305756.png)
![2-phenoxy-N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5305761.png)
![[4-(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)phenyl]methanol](/img/structure/B5305769.png)
![2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]acetamide](/img/structure/B5305774.png)
![4-{[3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]methyl}-2,6-dimethylphenol](/img/structure/B5305779.png)
![2-[2-(2-chlorophenyl)vinyl]-3-(2-phenylethyl)-4(3H)-quinazolinone](/img/structure/B5305783.png)